3-bromo-N-propan-2-ylpyridin-2-amine
Description
3-Bromo-N-propan-2-ylpyridin-2-amine is a pyridine derivative substituted with a bromine atom at the 3-position and an isopropylamine group at the 2-position. The bromine substituent enhances electrophilic aromatic substitution reactivity, while the isopropyl group introduces steric bulk, influencing molecular interactions and solubility .
Properties
IUPAC Name |
3-bromo-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGTIKYBFDMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-propan-2-ylpyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate brominating agent and an isopropylating agent[_{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra06724h). One common method is the reaction of 2-aminopyridine with propan-2-yl bromide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions[{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-propan-2-ylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen atom, resulting in the formation of a corresponding pyridine N-oxide.
Reduction: The bromine atom can be reduced to form 3-amino-N-propan-2-ylpyridin-2-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Pyridine N-oxide: Formed through oxidation[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
3-Amino-N-propan-2-ylpyridin-2-amine: Formed through reduction[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-N-propan-2-ylpyridin-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-bromo-N-propan-2-ylpyridin-2-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 3-bromo-N-propan-2-ylpyridin-2-amine, differing primarily in substituents or halogenation patterns (Table 1):
Table 1: Key Structural Features and Similarity Scores
Key Observations:
- Halogen Effects : Replacing bromine with chlorine (e.g., 3-bromo-5-chloropyridin-2-amine) reduces molecular weight and alters electronic properties. Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitution reactions compared to chlorine .
- However, bulkier substituents like isopropyl may improve metabolic stability in biological systems .
- Nitro vs. Bromine : The nitro group in 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine is strongly electron-withdrawing, directing electrophilic attacks to specific positions and enhancing reactivity in reduction or substitution reactions. This contrasts with bromine’s moderate electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
